Epicatechin 3-O-p-hydroxybenzoate
Description
Properties
CAS No. |
108907-45-5 |
|---|---|
Molecular Formula |
C22H18O8 |
Molecular Weight |
410.4 g/mol |
IUPAC Name |
[(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 4-hydroxybenzoate |
InChI |
InChI=1S/C22H18O8/c23-13-4-1-11(2-5-13)22(28)30-20-10-15-17(26)8-14(24)9-19(15)29-21(20)12-3-6-16(25)18(27)7-12/h1-9,20-21,23-27H,10H2/t20-,21-/m1/s1 |
InChI Key |
HRNWMQFQEGGZKA-NHCUHLMSSA-N |
SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)C4=CC=C(C=C4)O |
Isomeric SMILES |
C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)C4=CC=C(C=C4)O |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)C4=CC=C(C=C4)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
Epicatechin 3-O-gallate
- Molecular Formula : C₂₂H₁₈O₁₀ ().
- Substituent : Gallate ester (3,4,5-trihydroxybenzoic acid) instead of p-hydroxybenzoate.
- Source : Green tea, grape seeds ().
- Bioactivity : Galloyl groups enhance antioxidant capacity due to increased hydroxylation, making this compound more potent than p-hydroxybenzoate derivatives .
Epicatechin 3-glucoside
- Molecular Formula : C₂₁H₂₂O₁₁ ().
- Substituent : Glucose moiety at the 3-OH position.
- Metabolism : Detected in plasma after green tea extract (GTE) consumption; glucosides are hydrolyzed to release aglycones for absorption .
Methylated Derivatives
Bioavailability and Metabolism
- Epicatechin 3-O-p-hydroxybenzoate: Likely hydrolyzed in vivo to release (-)-epicatechin and p-hydroxybenzoic acid. The ester bond may delay absorption compared to non-esterified epicatechin ().
- Parent (-)-Epicatechin : Rapidly absorbed, with plasma concentrations peaking at 2 hours post-consumption (e.g., from chocolate), increasing antioxidant capacity by 31% .
This compound
- The p-hydroxybenzoate group provides one additional hydroxyl group compared to non-esterified epicatechin, but fewer than gallate derivatives .
Proanthocyanidins
- Structure : Dimers (e.g., epicatechin-(4β→8)-epicatechin) or trimers of flavan-3-ols.
- Activity: IC₅₀ values of 2.4–2.6 µg/mL for proanthocyanidins from Aesculus seeds, surpassing monomeric epicatechin in DPPH radical scavenging .
Gallate Esters
Data Table: Key Comparative Properties
Research Findings and Implications
- Metabolic Fate: Esterified catechins like this compound are likely metabolized into smaller phenolic acids, contributing to systemic antioxidant effects .
- Comparative Efficacy : While less potent than gallate esters, p-hydroxybenzoate derivatives may offer unique benefits in plant defense and dietary antioxidants due to their stability and specific hydroxylation patterns .
Preparation Methods
Ethanol Reflux Extraction
The primary method for obtaining epicatechin 3-O-p-hydroxybenzoate involves ethanol reflux extraction of buckwheat groats. Key parameters include:
-
Raw material preparation : Dehulled buckwheat seeds are ground into flour (300 g) using a vibrating sample mill.
-
Solvent system : Ethanol (6 L) at 80°C under reflux for 1 hour.
-
Filtration and concentration : The extract is filtered through Advantec no. 5C filter paper and concentrated under reduced pressure at 40°C.
This crude extract contains a mixture of phenolic compounds, including catechins, proanthocyanidins, and flavonoids.
Purification Strategies
Sephadex LH-20 Column Chromatography
The concentrated crude extract is fractionated using Sephadex LH-20 column chromatography:
Table 1: Elution Profile and Yields of Sephadex LH-20 Fractions
| Fraction | Eluent | Key Components | Yield (mg) |
|---|---|---|---|
| E | Ethanol | Rutin, epicatechin derivatives | 26.1 |
| F | Ethanol | Epicatechin 3-O-p-hydroxybenzoate | 30.4 |
| H | Methanol | High-molecular-weight polyphenols | 26.6 |
Preparative High-Performance Liquid Chromatography (HPLC)
Fractions E and F undergo further purification via preparative HPLC:
-
Mobile phase : Linear gradient of methanol/water (5–59% methanol over 48 minutes) with 2.5% acetic acid.
Epicatechin 3-O-p-hydroxybenzoate elutes at 22.5 minutes under these conditions, with a yield of 7.7 mg from 300 g of buckwheat flour.
Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structure of epicatechin 3-O-p-hydroxybenzoate is confirmed through 1D and 2D NMR experiments:
-
1H NMR (acetone-d6) : Signals at δ 7.64 (d, J = 9 Hz, H-2′′/H-6′′) and δ 6.78 (d, J = 9 Hz, H-3′′/H-5′′) confirm the p-hydroxybenzoate moiety.
-
13C NMR : A carbonyl signal at δ 166.3 ppm verifies the ester linkage at the C-3 position of epicatechin.
-
2D COLOC : Correlations between the anomeric proton of glucose (δ 4.72) and C-7 of the catechin skeleton (δ 156.2) rule out glycosylation.
Enzymatic Hydrolysis
Treatment with tannase (6 mg) cleaves the ester bond, releasing p-hydroxybenzoic acid and epicatechin:
-
Conditions : Aqueous solution shaken at room temperature for 1 hour.
-
Products : Identified via HPLC co-chromatography with authentic standards.
Optimization and Challenges
Solvent Selection
Methanol/water mixtures with acetic acid (2.5%) enhance separation efficiency by suppressing phenol ionization.
Purity Assessment
Yield Limitations
The compound’s low abundance in buckwheat (0.025% w/w) necessitates large-scale extraction, posing economic challenges for industrial production.
Comparative Analysis of Methods
Table 2: Efficiency of Purification Techniques
| Technique | Purity (%) | Recovery (%) | Time (Hours) |
|---|---|---|---|
| Sephadex LH-20 | 70–80 | 60 | 12 |
| Preparative HPLC | >95 | 85 | 4 |
| Tannase hydrolysis | 98 | 90 | 1 |
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for isolating and purifying Epicatechin 3-O-p-hydroxybenzoate from natural sources?
- Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as HPLC or column chromatography. Researchers should document solvent purity, temperature, and gradient conditions to ensure reproducibility. Structural confirmation requires spectroscopic methods (NMR, MS) and comparison with literature data .
- Key Steps :
Optimize extraction solvents based on compound polarity.
Use TLC or HPLC for preliminary purity assessment.
Validate final purity via -/-NMR and high-resolution mass spectrometry.
Q. How can researchers ensure accurate structural elucidation of Epicatechin 3-O-p-hydroxybenzoate?
- Answer : Combine spectroscopic and computational methods:
- NMR : Analyze aromatic proton signals (6.5–8.0 ppm for benzoate moiety) and flavan-3-ol backbone peaks (2.5–5.5 ppm).
- MS : Confirm molecular ion ([M-H]⁻) and fragmentation patterns.
- Computational Chemistry : Compare experimental IR/Raman spectra with density functional theory (DFT) simulations .
- Documentation : Report instrument parameters (e.g., NMR field strength, MS ionization mode) to enable replication .
Advanced Research Questions
Q. How should a PICOT framework be applied to design a study on the bioactivity of Epicatechin 3-O-p-hydroxybenzoate?
- Answer :
- Population (P) : Define biological models (e.g., in vitro cell lines, murine models for inflammation).
- Intervention (I) : Specify compound concentration, administration route (oral vs. intravenous), and exposure duration.
- Comparison (C) : Use positive controls (e.g., standard antioxidants) and vehicle controls.
- Outcome (O) : Quantify biomarkers (e.g., TNF-α reduction, ROS scavenging).
- Time (T) : Determine acute vs. chronic exposure timelines.
Q. What strategies resolve contradictions in reported bioactivity data for Epicatechin 3-O-p-hydroxybenzoate?
- Answer :
Meta-analysis : Aggregate data from multiple studies, adjusting for variables like dosage and model systems.
Dose-Response Studies : Establish clear concentration-effect relationships.
Mechanistic Validation : Use knock-out models or siRNA to confirm target pathways.
FINER Criteria : Evaluate if prior studies addressed Feasibility, Novelty, Ethics, and Relevance .
Q. How can synthetic routes for Epicatechin 3-O-p-hydroxybenzoate be optimized for scalability?
- Answer :
- Retrosynthetic Analysis : Prioritize protecting-group strategies for hydroxyl moieties on the flavan-3-ol core.
- Catalysis : Explore enzymatic esterification (e.g., lipases) for regioselective benzoate attachment.
- Green Chemistry : Substitute toxic solvents (DCM) with ionic liquids or supercritical CO₂ .
- Validation : Monitor reaction progress via LC-MS and optimize yields using design-of-experiment (DoE) methodologies.
Methodological and Ethical Considerations
Q. What are best practices for integrating Epicatechin 3-O-p-hydroxybenzoate research into a literature review?
- Answer :
- Search Strategy : Use PICOT terms in databases (PubMed, SciFinder) with Boolean operators (e.g., "flavan-3-ol AND benzoate ester AND antioxidant").
- Critical Appraisal : Apply AMSTAR-2 for systematic reviews or CONSORT for clinical trials.
- Synthesis : Tabulate data on bioactivity, dosage, and experimental models to identify knowledge gaps .
Q. How should researchers address ethical considerations in preclinical studies involving Epicatechin 3-O-p-hydroxybenzoate?
- Answer :
- Animal Welfare : Follow ARRIVE guidelines for humane endpoints and sample-size minimization.
- Data Integrity : Pre-register study protocols (e.g., OSF) to prevent outcome manipulation.
- Conflict of Interest : Disclose funding sources and patent affiliations .
Data Presentation and Reproducibility
Q. What standards apply to reporting experimental data for Epicatechin 3-O-p-hydroxybenzoate?
- Answer :
- Chemical Documentation : Provide CAS number, purity (HPLC), and supplier details per IUPAC guidelines.
- Spectroscopic Data : Include raw NMR/MS files in supplementary materials.
- Statistical Analysis : Use ANOVA with post-hoc tests for multi-group comparisons; report p-values and effect sizes .
Q. How can computational models enhance understanding of Epicatechin 3-O-p-hydroxybenzoate’s molecular interactions?
- Answer :
- Docking Studies : Use AutoDock Vina to predict binding affinities with target proteins (e.g., COX-2).
- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories.
- Validation : Correlate in silico results with in vitro assays (e.g., SPR, ITC) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
